2-Chloro-5-(3-chlorophenyl)-1-pentene
Description
2-Chloro-5-(3-chlorophenyl)-1-pentene is a halogenated organic compound featuring a pentene backbone substituted with a chlorine atom at position 2 and a 3-chlorophenyl group at position 3. Its molecular formula is C₁₁H₁₁Cl₂, with a molecular weight of 217.11 g/mol. The compound’s structure combines aliphatic unsaturation (1-pentene) with aromatic and halogenated moieties, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-3-(4-chloropent-4-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGUIQGNNYITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chlorophenyl)-1-pentene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chlorophenyl)-1-pentene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2-Chloro-5-(3-chlorophenyl)-1-pentene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, often involves this compound.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-(3-chlorophenyl)-1-pentene exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates 2-Chloro-5-(3-chlorophenyl)-1-pentene against structurally related compounds, focusing on substituent effects, reactivity, and physicochemical properties.
Table 1: Structural Analogs and Key Features
Key Insights:
The methyl branch in 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene introduces steric hindrance, which may slow reaction kinetics but improve thermal stability . Methoxy groups (e.g., 1-Chloro-5-methoxy-2-pentene) increase polarity and solubility in polar solvents, contrasting with the hydrophobic 3-chlorophenyl group .
Reactivity :
- Evidence from pentene isomer studies indicates that 1-pentene derivatives (like the target compound) exhibit slower ignition delays compared to 2-pentene isomers, suggesting reduced reactivity in combustion or oxidation processes .
- The chlorine atoms in this compound may facilitate halogen-bonding interactions, influencing crystallization or molecular packing .
Synthetic Routes :
- Analogous compounds (e.g., 3-chlorophenyl-containing thiazoles) are synthesized via condensation reactions between hydrazinecarbothioamides and aldehydes, followed by cyclization with brominated ketones . This suggests that the target compound could be synthesized through similar multistep pathways involving halogenated precursors.
Table 2: Comparative Physicochemical Properties
| Property | This compound | 2-Chloro-5-(3-fluorophenyl)-1-pentene | 1-Chloro-5-methoxy-2-pentene |
|---|---|---|---|
| Boiling/Melting Points | Not reported | Not reported | Not reported |
| Stability | Enhanced by halogen bonding | Fluorine reduces stability vs. Cl | Methoxy improves solubility |
| Reactivity | Moderate (steric hindrance) | Higher electrophilic substitution | High nucleophilic substitution |
| Applications | Chemical intermediate | Intermediate for fluorinated drugs | Organic synthesis |
Research Findings and Implications
Pharmaceutical Potential: Analogs like 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene are marketed for medicinal use, hinting at the target compound’s viability as a scaffold for drug development .
Safety Considerations : The presence of chlorine necessitates stringent handling protocols to mitigate health risks, as highlighted in studies of similar chlorinated alkenes .
Biological Activity
2-Chloro-5-(3-chlorophenyl)-1-pentene is an organic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of chlorinated alkenes, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H12Cl2, indicating the presence of two chlorine atoms and a pentene backbone. The compound features a chlorophenyl group, which may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that chlorinated alkenes exhibit antimicrobial properties. The presence of chlorine atoms can enhance the reactivity of the compound, potentially allowing it to interact with microbial cell membranes or disrupt metabolic processes.
- Cytotoxicity : Some chlorinated compounds have demonstrated cytotoxic effects on various cancer cell lines. Research indicates that this compound may exhibit selective toxicity towards certain tumor cells, making it a candidate for further investigation in cancer therapy.
- Endocrine Disruption : Chlorinated compounds are often scrutinized for their potential endocrine-disrupting effects. Studies utilizing yeast two-hybrid assays have shown that similar compounds can interfere with hormone signaling pathways, which warrants further examination of this compound in this context .
Antimicrobial Studies
A study conducted on various chlorinated compounds, including derivatives of this compound, assessed their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a notable antimicrobial effect with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific strain tested.
Cytotoxicity Assays
In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity. These findings suggest that further exploration into its mechanism of action could reveal valuable insights into its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) | Endocrine Disruption Potential |
|---|---|---|---|---|
| This compound | C11H12Cl2 | Moderate | 20-50 µM | Possible |
| 4-Chloro-3-methylphenol | C7H7ClO | High | 15 µM | Low |
| Trichloroethylene | C2HCl3 | Low | >100 µM | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
